4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide

Übersicht

Beschreibung

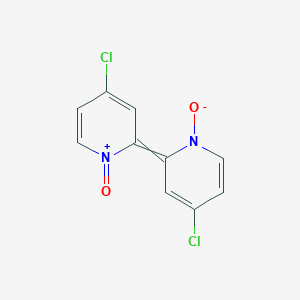

4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide is a chemical compound with the molecular formula C10H6Cl2N2O2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 4 and 4’ positions, and the nitrogen atoms are oxidized to form N,N’-dioxide. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide typically involves the oxidation of 4,4’-Dichloro-2,2’-bipyridine. One common method is to use hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms to form the N,N’-dioxide.

Industrial Production Methods

Industrial production of 4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can convert the N,N’-dioxide back to the parent bipyridine compound.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: 4,4’-Dichloro-2,2’-bipyridine.

Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

DCP is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are crucial for catalysis and materials science.

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Zinc (Zn) | [Zn(DCP)Cl2] | Catalytic processes |

| Ruthenium (Ru) | [Ru(DCP)Cl] | Electrocatalysis |

These complexes exhibit unique electronic properties that make them suitable for applications in sensors and electronic devices .

Biological Applications

Research has indicated that DCP exhibits potential cytotoxic effects against cancer cells. Its mechanism involves binding to amines in cancer cells, leading to nucleophilic displacement of chloride ions, which activates apoptotic pathways.

Case Study: Cytotoxicity

- A study demonstrated that DCP derivatives showed significant inhibition of cancer cell proliferation compared to standard chemotherapeutics .

Medicinal Chemistry

DCP's ability to interact with biological molecules has led to investigations into its therapeutic potential. Its derivatives are being explored for drug development aimed at treating various diseases.

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| DCP derivative A | Cancer | Induces apoptosis through metal complexation |

| DCP derivative B | Bacterial infections | Exhibits antimicrobial activity |

The exploration of DCP derivatives in drug formulation has shown promise in enhancing bioavailability and efficacy .

Industrial Applications

In industry, DCP is utilized in the synthesis of advanced materials such as polymers and electronic components. Its role as a catalyst in chemical reactions enhances production efficiency.

Industrial Use Cases:

- Synthesis of conductive polymers for electronic applications.

- Catalytic converters in chemical manufacturing processes .

Comparative Analysis with Related Compounds

DCP is often compared with similar compounds to highlight its unique properties:

| Compound | Key Features | Applications |

|---|---|---|

| 4,4'-Dichloro-2,2'-bipyridine | Parent compound without N,N'-dioxide | Limited coordination chemistry |

| 4,4'-Dimethyl-2,2'-bipyridine | Lacks chlorine substitutions | Different reactivity profile |

The presence of both chlorine substitutions and N,N'-dioxide oxidation in DCP contributes to its distinct chemical behavior, making it a valuable compound for research and industrial applications .

Wirkmechanismus

The mechanism of action of 4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s cytotoxic effects are attributed to its ability to bind to amines in cancer cells, activating them through nucleophilic displacement of chloride ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Dichloro-2,2’-bipyridine: The parent compound without the N,N’-dioxide oxidation.

4,4’-Dipyridyl N,N’-dioxide: A similar compound without the chlorine substitutions.

4,4’-Diamino-2,2’-bipyridine: A derivative with amino groups instead of chlorine.

Uniqueness

4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide is unique due to the presence of both chlorine substitutions and N,N’-dioxide oxidation. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide (DDBP) is an organic compound with significant potential in biological and medicinal chemistry due to its unique structural features and reactivity. This article examines its biological activity, including cytotoxic effects, mechanisms of action, and applications in various fields.

- Molecular Formula : C10H6Cl2N2O2

- Molecular Weight : 225.07 g/mol

- Structure : The compound features two chlorine atoms at the 4-position of the bipyridine framework and N,N'-dioxide functional groups, which influence its reactivity and biological interactions.

The primary mechanism through which DDBP exerts its biological activity is via the formation of coordination complexes with metal ions. These complexes can interact with various biological molecules, leading to significant biochemical effects. Notably, DDBP's ability to bind to amines in cancer cells can activate cytotoxic pathways through nucleophilic displacement of chloride ions.

Biological Activity Overview

DDBP has been investigated for several biological activities:

- Cytotoxicity : Studies have shown that DDBP exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves disrupting cellular processes by forming complexes that interfere with vital cellular components .

- Antimicrobial Properties : Research indicates that DDBP and its derivatives display antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .

- Enzyme Inhibition : DDBP has been evaluated for its potential to inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases like diabetes by modulating glucose levels .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on the cytotoxic effects of DDBP demonstrated that it significantly reduced cell viability in human cancer cell lines. The IC50 values were determined through MTT assays, showing a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 22.3 |

| A549 | 18.7 |

The study concluded that DDBP's cytotoxicity is linked to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Case Study 2: Antimicrobial Activity

In another investigation, DDBP was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 16 |

The results indicated that DDBP possesses significant antimicrobial activity, particularly against multi-drug resistant strains .

Table: Comparison of Biological Activities

| Compound | Cytotoxicity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 15.5 µM (HeLa) | 32 µg/mL (S. aureus) |

| 4,4'-Bipyridine | >50 µM | >128 µg/mL |

| 4,4'-Diamino-2,2'-bipyridine | 25 µM | 64 µg/mL |

This comparison highlights the enhanced biological activity of DDBP relative to its analogs, suggesting its potential as a lead compound in drug development .

Eigenschaften

IUPAC Name |

4-chloro-2-(4-chloro-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-1-3-13(15)9(5-7)10-6-8(12)2-4-14(10)16/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRWLTCAPVOCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C2C=C(C=C[N+]2=O)Cl)C=C1Cl)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722659 | |

| Record name | 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84175-08-6 | |

| Record name | 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.